(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol is a chiral compound featuring a pyridine ring substituted with an iodine atom and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol typically involves the reaction of a pyridine derivative with an oxolane precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and iodination . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound can be used to study the effects of iodine-substituted pyridines on cellular processes. It may serve as a probe in biochemical assays to investigate enzyme activity and protein interactions .
Medicine
Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the oxolane ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in their additional functional groups and biological activities.
Spirocyclic oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry for their unique properties.
Imidazole derivatives: These heterocycles are structurally different but are also used in various chemical and biological applications.
Uniqueness
(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol is unique due to its specific chiral centers and the presence of both an iodine-substituted pyridine ring and an oxolane ring. This combination of features provides distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-6-2-1-3-11-9(6)12-7-4-14-5-8(7)13/h1-3,7-8,13H,4-5H2,(H,11,12)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPFAAZSRMRORO-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=C(C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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